1-(2-Bromo-4-chlorophenyl)cyclopropylamine
Overview
Description
1-(2-Bromo-4-chlorophenyl)cyclopropylamine, also known as BCPPA, is a synthetic compound that has been used in a wide range of scientific research applications. It has been studied in terms of its chemical synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Scientific Research Applications
Synthesis and Organic Chemistry Applications
1-(2-Bromo-4-chlorophenyl)cyclopropylamine is a compound that may not have direct studies focusing on its specific applications, but its structural components, such as bromophenol derivatives with cyclopropyl moiety and related bromination chemistry, are significant in various synthesis and organic chemistry applications. The bromination of cyclopentenones and cyclopropane derivatives, for instance, plays a crucial role in creating synthons for organic synthesis, contributing to the preparation of substances with potential biological activity (Shirinian et al., 2012; Boztaş et al., 2019).
Biological and Enzymatic Activity
Bromophenol derivatives, including those with cyclopropyl groups, have been found to be effective inhibitors of enzymes like cytosolic carbonic anhydrase and acetylcholinesterase. These enzymes are targeted in the treatment of diseases such as Alzheimer's and Parkinson's. The synthesis and evaluation of these compounds highlight their potential in developing new therapeutic agents (Boztaş et al., 2019).
Advanced Organic Synthesis Techniques
Palladium-catalyzed C–N bond formation has been used to prepare a variety of N-arylcyclopropylamines, showcasing the compound's relevance in creating complex organic molecules. This method significantly improves upon previous multi-step procedures, offering a more straightforward approach to synthesizing compounds that could have various scientific applications (Cui & Loeppky, 2001).
Halogenation and Cyclopropyl Ring Formation
Studies on the enzymatic incorporation of halogens during the biosynthesis of natural products emphasize the importance of cyclopropyl compounds. For example, specific enzymes can catalyze the formation of cyclopropyl rings through cryptic halogenation, a process that underlines the compound's potential role in biosynthetic pathways (Vaillancourt et al., 2005).
Environmental and Catalytic Applications
The study of bromine and chlorine's role in surface ozone destruction provides insights into environmental chemistry, where compounds like 1-(2-Bromo-4-chlorophenyl)cyclopropylamine could play a role in understanding atmospheric reactions and potentially in designing catalysts for environmental remediation (Foster et al., 2001).
properties
IUPAC Name |
1-(2-bromo-4-chlorophenyl)cyclopropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClN/c10-8-5-6(11)1-2-7(8)9(12)3-4-9/h1-2,5H,3-4,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXWNLSSUMAVFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=C(C=C(C=C2)Cl)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromo-4-chlorophenyl)cyclopropylamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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